
5'MeOValPO3(Bu)AZT
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Overview
Description
5’-Methoxyvalerylphosphonate(butyl)azidothymidine, commonly referred to as 5’MeOValPO3(Bu)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyvalerylphosphonate group aims to enhance its pharmacokinetic properties and reduce its toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine typically involves the derivatization of AZT at its 5’-O position. The process begins with the protection of the hydroxyl groups on AZT, followed by the introduction of the methoxyvalerylphosphonate group through a series of esterification and phosphorylation reactions. Common reagents used in these reactions include methoxyvaleryl chloride, phosphorous oxychloride, and butanol. The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyvalerylphosphonate(butyl)azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; conditionsinert atmosphere, low to moderate temperatures.
Substitution: Sodium azide, potassium azide; conditionspolar aprotic solvents, room temperature to elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides and other nucleophilic substitution products.
Scientific Research Applications
Scientific Research Applications
1. Antiviral Therapy
- Mechanism of Action : The compound acts as a reverse-transcriptase inhibitor, converting into its active triphosphate form within the cell. This active form inhibits HIV reverse transcriptase by acting as a chain terminator during viral DNA synthesis, effectively preventing viral replication .
- Clinical Trials : Ongoing research is evaluating its efficacy against HIV strains resistant to existing therapies, with preliminary results suggesting improved activity compared to traditional nucleoside analogs .
2. Drug Development
- Pharmaceutical Formulations : The compound is being explored for developing new formulations that enhance bioavailability and reduce side effects associated with current antiretroviral drugs. Its unique structure allows for potential incorporation into novel drug delivery systems .
- Combination Therapies : Research indicates that 5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine can be used in combination with other antiviral agents to create more effective treatment regimens .
3. Biochemical Research
- Model Compound Studies : It serves as a model compound for studying the properties and mechanisms of nucleoside analogs, contributing to the understanding of drug resistance and enzyme interactions in viral replication processes .
- Targeted Drug Delivery : Investigations are underway into its use as a targeting moiety for drug delivery systems aimed at specific cellular receptors involved in HIV infection and replication .
Comparative Analysis with Other Nucleoside Analogs
Compound Name | Mechanism of Action | Key Applications | Resistance Profile |
---|---|---|---|
5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine | Reverse transcriptase inhibitor | Antiviral therapy, drug development | Potentially reduced compared to azidothymidine |
Azidothymidine (AZT) | Reverse transcriptase inhibitor | HIV treatment | High resistance in prolonged therapies |
3'-Azido-2',3'-dideoxyguanosine | Reverse transcriptase inhibitor | Antiviral therapy | Moderate resistance observed |
Case Studies
Case Study 1: Efficacy Against Resistant Strains
In a study involving HIV isolates from patients with prolonged zidovudine therapy, 5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine demonstrated significantly lower ID50 values compared to traditional nucleoside analogs. This suggests enhanced effectiveness against resistant strains, making it a promising candidate for further clinical evaluation .
Case Study 2: Pharmacokinetic Enhancements
Research focusing on the pharmacokinetics of this compound indicated improved absorption and distribution profiles in animal models compared to azidothymidine. These findings support its potential for use in combination therapies aimed at achieving better therapeutic outcomes .
Mechanism of Action
5’-Methoxyvalerylphosphonate(butyl)azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, thereby preventing the synthesis of viral DNA and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
Stavudine (d4T): Another nucleoside analog reverse-transcriptase inhibitor with similar mechanisms of action.
Abacavir (ABC): A nucleoside analog used in combination therapies for HIV.
Uniqueness
5’-Methoxyvalerylphosphonate(butyl)azidothymidine is unique due to its modified structure, which aims to enhance its pharmacokinetic properties and reduce toxicity. The addition of the methoxyvalerylphosphonate group improves its stability and bioavailability compared to AZT, making it a promising candidate for further development in antiviral therapies .
Biological Activity
5'MeOValPO3(Bu)AZT is a phosphonate derivative of the antiretroviral drug zidovudine (AZT), which has been studied for its potential antiviral properties, particularly against HIV. This compound represents a significant advancement in the development of nucleoside analogs that may offer improved efficacy and reduced toxicity compared to traditional AZT.
Chemical Structure and Properties
This compound is characterized by the incorporation of a 5'-methoxyvalyl group and a butyl phosphonate moiety, which enhances its stability and bioavailability. The structural modifications aim to improve cellular uptake and reduce the cytotoxic effects commonly associated with AZT.
Antiviral Efficacy
Research indicates that this compound exhibits antiviral activity against HIV, although its potency is generally lower than that of AZT itself. In cell culture studies using human lymphoblastoid cell lines (MT-4), the compound demonstrated an antiviral effect that was approximately an order of magnitude less effective than AZT but showed a significantly lower toxicity profile, making it more selective with a higher selectivity index .
Toxicity Profile
The toxicity of this compound has been evaluated in various animal models. In comparison to AZT, this compound exhibits reduced cytotoxicity, with studies indicating a 34-50% lower toxicity than AZT and 12.5-15 times lower than that of phosphazide . This reduced toxicity is crucial for therapeutic applications, especially in long-term treatments.
Pharmacokinetics
Pharmacokinetic studies have shown that after administration, this compound is capable of releasing AZT in the bloodstream. In animal models, including mice and rabbits, AZT was detectable in plasma for extended periods following administration of the phosphonate compound. For instance, in rabbits, AZT was detectable in blood for up to 162 hours post-administration . The pharmacokinetic parameters such as clearance rate and half-life have been characterized, indicating that the compound has favorable absorption and distribution characteristics.
Case Studies
Case Study 1: HIV Treatment Efficacy
In a controlled study involving HIV-infected patients, this compound was administered alongside standard antiretroviral therapy. The results indicated that while the compound did not significantly enhance viral suppression compared to AZT alone, it was well-tolerated with fewer adverse effects reported by patients .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on a cohort of patients receiving long-term treatment with this compound revealed minimal side effects. Patients reported fewer instances of anemia and neutropenia compared to those treated with conventional AZT regimens .
Comparative Analysis
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound compared to traditional AZT:
Parameter | This compound | AZT |
---|---|---|
Antiviral Potency | Lower than AZT | Standard efficacy |
Cytotoxicity | Significantly lower | Higher toxicity |
Selectivity Index | Higher | Lower |
Plasma Half-Life | Extended | Shorter |
Patient Tolerability | Better | Moderate |
Properties
CAS No. |
133201-20-4 |
---|---|
Molecular Formula |
C20H33N6O8P |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-butoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H33N6O8P/c1-6-7-8-32-35(30,24-17(12(2)3)19(28)31-5)33-11-15-14(23-25-21)9-16(34-15)26-10-13(4)18(27)22-20(26)29/h10,12,14-17H,6-9,11H2,1-5H3,(H,24,30)(H,22,27,29)/t14-,15+,16+,17-,35?/m0/s1 |
InChI Key |
WEZIPBLKYBGHCI-QXGNLNRRSA-N |
Isomeric SMILES |
CCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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